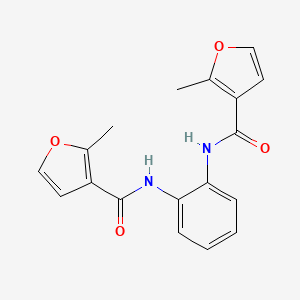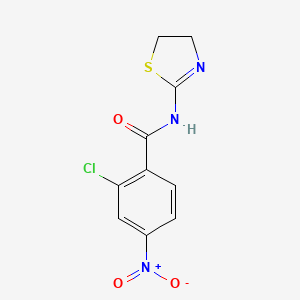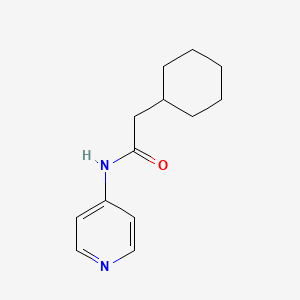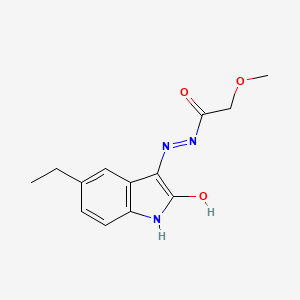![molecular formula C16H16N2O2S B5739977 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a compound with potential therapeutic applications in cancer treatment. DCA has been studied extensively in recent years due to its unique mechanism of action and promising results in preclinical studies.
Scientific Research Applications
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In vivo studies have demonstrated that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can inhibit tumor growth and metastasis, and improve survival rates in animal models of various types of cancer, including breast, lung, and brain cancer. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Mechanism of Action
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK), which is overexpressed in many types of cancer. PDK inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme in the process of oxidative phosphorylation, which is the main source of energy production in normal cells. By inhibiting PDK, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can restore the activity of PDH and promote the switch from glycolysis (the main energy production pathway in cancer cells) to oxidative phosphorylation, which can lead to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects in cancer cells and normal cells. In cancer cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In normal cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can improve mitochondrial function, enhance energy production, and reduce oxidative stress. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which can contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages as a research tool for cancer treatment. It has a unique mechanism of action that can target cancer cells selectively, without affecting normal cells. It can also enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations for lab experiments. It has low bioavailability and can be difficult to administer in vivo. It can also have off-target effects on other enzymes and metabolic pathways, which can limit its specificity and efficacy.
Future Directions
In N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research could lead to the development of new therapies that can improve outcomes for cancer patients.
Synthesis Methods
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a series of chemical reactions, starting with the reaction of 3,4-dimethylaniline with carbon disulfide to form 3,4-dimethylthiosemicarbazide. This compound is then reacted with furfural to form N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in different forms and with different properties.
properties
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-6-13(10-12(11)2)17-16(21)18-15(19)8-7-14-4-3-9-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXBXZNIVETNP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
